An In-depth Technical Guide to 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene
An In-depth Technical Guide to 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract: Unveiling a Niche Building Block in Synthetic Chemistry
This technical guide provides a comprehensive overview of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific isomer, identified by the CAS number 1167055-65-3 , is not extensively available in peer-reviewed literature, this guide will synthesize known information and provide expert insights into its chemical behavior, potential synthetic utility, and safety considerations. By examining the electronic and steric influences of its constituent functional groups—a fluorine atom, a methoxy group, a methyl group, and a nitro group—we can deduce its likely reactivity and role as a versatile intermediate in the synthesis of more complex molecules. This document serves as a foundational resource for researchers considering the incorporation of this unique scaffold into their synthetic strategies.
Compound Identification and Physicochemical Properties
5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is a distinct isomer within the family of substituted nitrobenzenes. Its precise substitution pattern imparts a unique set of electronic and steric characteristics that are critical to its chemical behavior.
| Property | Value | Source |
| CAS Number | 1167055-65-3 | [1][2] |
| Molecular Formula | C₈H₈FNO₃ | |
| Molecular Weight | 185.15 g/mol | |
| Appearance | Not explicitly stated; likely a yellow solid, typical of nitroaromatic compounds. | Inferred |
| Purity | Typically offered at ≥95% by commercial suppliers. | [3] |
The Strategic Value in Synthesis: A Rationale
The arrangement of the four functional groups on the benzene ring of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene suggests its primary utility as a building block in multi-step organic synthesis. The interplay of these groups—their activating/deactivating and ortho-, para-, or meta-directing effects—allows for a range of selective chemical transformations.
Reactivity Analysis: The Role of Each Substituent
The reactivity of the aromatic core is dictated by the electronic contributions of its substituents:
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Nitro Group (-NO₂): A powerful electron-withdrawing group, it deactivates the ring towards electrophilic aromatic substitution and is a strong meta-director. Crucially, it activates the ring for nucleophilic aromatic substitution (SNAᵣ).
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Fluorine Atom (-F): While highly electronegative and electron-withdrawing via induction, it is a weak deactivator and an ortho-, para-director for electrophilic substitution due to resonance effects. In the context of SNAᵣ, fluorine is an excellent leaving group, often superior to other halogens.
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Methoxy Group (-OCH₃): A strong electron-donating group through resonance, it is a powerful activator and an ortho-, para-director for electrophilic substitution.
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Methyl Group (-CH₃): A weak electron-donating group through hyperconjugation, it is a weak activator and an ortho-, para-director.
The combination of these groups creates a complex electronic landscape, enabling chemists to exploit these properties for regioselective reactions.
Postulated Synthesis Pathway
Caption: Postulated synthesis via nitration of a substituted anisole.
Rationale for the Proposed Pathway
The directing effects of the substituents on the precursor, 4-fluoro-2-methylanisole, would guide the incoming nitro group. The methoxy group is a strong ortho-, para-director, while the methyl and fluoro groups are also ortho-, para-directing, albeit with weaker influence. The position ortho to the methoxy group and flanked by the methyl and fluoro groups is sterically hindered. Therefore, nitration is likely to occur at the position ortho to the methoxy group and meta to the fluoro group, yielding the desired product.
Potential Applications in Drug Discovery and Materials Science
The true value of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene lies in its potential as a versatile intermediate for the synthesis of more complex, high-value molecules.
Key Transformations and Their Implications
Two primary reactive handles on the molecule are the nitro group and the fluorine atom.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using various established methods (e.g., catalytic hydrogenation, metal-acid reduction). This transformation yields an aniline derivative, a cornerstone in medicinal chemistry for the synthesis of amides, sulfonamides, ureas, and heterocyclic systems like benzimidazoles.
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Nucleophilic Aromatic Substitution (SNAᵣ) of Fluorine: The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom makes the latter highly susceptible to displacement by nucleophiles. This allows for the introduction of a wide array of functionalities, including amines, thiols, and alkoxides, at this position.
Caption: Potential synthetic pathways from the core molecule.
The strategic placement of fluorine is particularly noteworthy. The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[4] Therefore, retaining the fluorine atom while transforming the nitro group, or vice versa, allows for the generation of diverse compound libraries for screening in drug discovery programs.
Safety and Handling
As with any nitroaromatic compound, 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene should be handled with appropriate care in a well-ventilated laboratory environment, using personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
A safety data sheet from one supplier indicates that the compound should be considered hazardous.[3] General safety precautions for nitrobenzenes include avoiding contact with skin and eyes, and preventing inhalation of dust or vapors.[5] In case of fire, appropriate extinguishing media should be used, and self-contained breathing apparatus is recommended.[5]
Conclusion: A Molecule of Latent Potential
5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene represents a chemical entity with considerable, albeit largely unexplored, potential. Its value is not in its end-use but in its role as a sophisticated building block. The unique interplay of its functional groups offers chemists a versatile platform for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. While the body of literature directly pertaining to this specific isomer is sparse, a thorough understanding of fundamental organic chemistry principles allows for a confident prediction of its reactivity and utility. This guide serves to illuminate these possibilities and to encourage the further investigation of this promising, yet underutilized, synthetic intermediate.
References
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PubChem. (n.d.). 1-Fluoro-2-methoxy-4-nitrobenzene. Retrieved January 22, 2024, from [Link]
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Carl ROTH. (2021). Safety Data Sheet: Nitrobenzene. Retrieved January 22, 2024, from [Link]
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Kumar, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(9), 2946. [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 22, 2024, from [Link]
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El-Damasy, A. K., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 13(34), 23895-23930. [Link]
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Thermo Fisher Scientific. (2021). Methyl 2-methyl-3-nitrobenzoate - SAFETY DATA SHEET. Retrieved January 22, 2024, from [Link]
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PubChem. (n.d.). 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene. Retrieved January 22, 2024, from [Link]
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MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved January 22, 2024, from [Link]
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Cole-Parmer. (2005). Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%. Retrieved January 22, 2024, from [Link]
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CP Lab Safety. (n.d.). 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene, min. 95%. Retrieved January 22, 2024, from [Link]
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